molecular formula C12H12N2O5S B410625 4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B410625
M. Wt: 296.3g/mol
InChI Key: DHEXWFBYRTVCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide is an organic compound with the molecular formula C12H12N2O5S This compound is characterized by the presence of a nitro group, a methoxy group, and a benzamide moiety, along with a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through the reaction with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity for its targets. The tetrahydrothiophene ring may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-4-methoxybenzamide: Lacks the tetrahydrothiophene ring.

    4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro group.

    3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the methoxy group.

Uniqueness

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the combination of its functional groups and the presence of the tetrahydrothiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.3g/mol

IUPAC Name

4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C12H12N2O5S/c1-19-10-3-2-7(6-9(10)14(17)18)11(15)13-8-4-5-20-12(8)16/h2-3,6,8H,4-5H2,1H3,(H,13,15)

InChI Key

DHEXWFBYRTVCPT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Origin of Product

United States

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